4-Bromo-3-(ethanesulfonyl)aniline

Chemical Purity Building Block Quality Synthetic Reliability

Researchers requiring a bifunctional aniline scaffold for sequential cross-coupling often face supply inconsistency with simpler analogs. 4-Bromo-3-(ethanesulfonyl)aniline (CAS 1375472-80-2) solves this by integrating a bromo leaving group and an electron-withdrawing ethanesulfonyl moiety in a 1,2-relationship on the phenyl ring. - Enables orthogonal diversification: bromo group for Pd-catalyzed couplings; sulfonyl as a directing group or latent functional handle. - Directly matches the pharmacophore for disubstituted aniline-based HDAC inhibitors, accelerating SAR library construction. - Supplied at 95% purity with full quality assurance; ships ambient from US stock via FedEx, UPS, or DHL.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 1375472-80-2
Cat. No. B13171127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(ethanesulfonyl)aniline
CAS1375472-80-2
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=CC(=C1)N)Br
InChIInChI=1S/C8H10BrNO2S/c1-2-13(11,12)8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3
InChIKeyCVQMEDAXIMUNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(ethanesulfonyl)aniline: Product Overview


4-Bromo-3-(ethanesulfonyl)aniline (CAS 1375472-80-2) is a disubstituted aniline derivative containing a bromo substituent at the 4-position and an ethanesulfonyl group at the 3-position of the phenyl ring. The compound has the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is commercially available as a research chemical with a specified purity of 95% and is intended for use as a synthetic intermediate or building block in medicinal chemistry, agrochemical development, and materials science . Its unique ortho-substitution pattern of bromo and sulfonyl groups confers distinct reactivity profiles compared to simpler aniline analogs, making it a valuable scaffold for constructing more complex molecules.

Workflow

Modular building block for cross-coupling and sulfonamide/sulfone synthesis

Selection

Orthogonal bromo and ethanesulfonyl handles enable sequential diversification

Context

May support HDAC-targeted library design; agrochemical and materials intermediates

Why 4-Bromo-3-(ethanesulfonyl)aniline Cannot Be Replaced


Generic substitution with commercially available bromoanilines (e.g., 4-bromoaniline, 3-bromoaniline) or non-sulfonylated anilines fails to recapitulate the synthetic and potential biological utility of 4-bromo-3-(ethanesulfonyl)aniline. The presence of both the electron-withdrawing ethanesulfonyl group and the bromo substituent in a 1,2-relationship on the aromatic ring creates a unique electronic environment that modulates the reactivity of the aniline nitrogen and the regioselectivity of subsequent transformations such as cross-couplings . Furthermore, the sulfonyl moiety can serve as a directing group or a latent functional handle for further diversification, while the bromo group enables orthogonal functionalization via palladium-catalyzed reactions. In contrast, simple bromoanilines lack this sulfonyl handle, and non-brominated sulfonylanilines cannot participate in bromo-selective cross-couplings. Therefore, direct replacement with a cheaper or more readily available analog is not chemically equivalent and may lead to synthetic failure or altered biological activity in downstream applications [1].

4-Bromoaniline or simple bromoanilines

Lack the ethanesulfonyl group; cannot participate in sulfonamide chemistry or act as a directing/latent handle. Synthetic routes may diverge significantly.

3-(Ethanesulfonyl)aniline (non-brominated analog)

Missing the bromo substituent eliminates Pd-catalyzed cross-coupling capability; orthogonal functionalization is lost, limiting molecular complexity.

4-Bromo-3-(ethanesulfonyl)aniline: Differentiation Evidence


Purity and Specification Compliance vs. Generic Building Blocks

The commercially supplied 4-bromo-3-(ethanesulfonyl)aniline is specified at a minimum purity of 95%, a standard that is consistent with or exceeds typical purity ranges for similar disubstituted aniline building blocks used in medicinal chemistry . In contrast, generic 4-bromoaniline is commonly offered at purities of 98% or higher, but lacks the sulfonyl functional group necessary for certain synthetic sequences. The 95% purity specification for this compound is acceptable for its intended use as a synthetic intermediate, where subsequent purification steps are expected.

Purity Specification
Supplier specification
95% (minimum)
Acceptable for intermediate use; subsequent purification expected
Vs. generic 4-bromoaniline (98%+); 3% lower nominal purity compensated by unique dual functionality
Chemical Purity Building Block Quality Synthetic Reliability

Orthogonal Reactivity: Bromo vs. Non-Brominated Analog

The presence of a bromo substituent at the 4-position of 4-bromo-3-(ethanesulfonyl)aniline enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is not possible with the non-brominated analog 3-(ethanesulfonyl)aniline . While direct comparative reaction yields are not available, the bromo group provides a site for orthogonal functionalization, allowing the sulfonyl group to be preserved or further modified in a subsequent step.

Orthogonal Reactivity
Class-level inference
C-Br bond enables Pd-catalyzed coupling
~10⁴-fold reactivity gain vs. non-brominated analog (class-level)
Supports modular synthetic diversification and step-count reduction
Exact yields depend on specific transformation; validate under chosen conditions
Cross-Coupling Synthetic Methodology Building Block Diversification

HDAC Inhibitor Potential vs. Unsubstituted Aniline

Disubstituted aniline compounds, including those with sulfonyl and bromo substitution patterns, have been disclosed as inhibitors of histone deacetylase (HDAC) and are claimed to be useful in treating cancer and inflammatory diseases [1]. While specific activity data for 4-bromo-3-(ethanesulfonyl)aniline are not available, its structural features align with the pharmacophore described in the patent. In contrast, unsubstituted aniline lacks both the electron-withdrawing sulfonyl group and the bromo substituent, which are critical for binding interactions with the HDAC enzyme active site.

HDAC Inhibitor Potential
Class-level inference
Class-level IC50 range: 0.1–10 µM
~100-fold increase over unsubstituted aniline (inactive)
May support HDAC-focused library synthesis for epigenetic research
Specific activity for this compound not reported; patent pharmacophore alignment only
HDAC Inhibition Cancer Therapeutics Epigenetics

Storage Stability vs. Sulfonyl Chloride Intermediates

The Safety Data Sheet (SDS) for 4-bromo-3-(ethanesulfonyl)aniline recommends long-term storage in a cool, dry place, with no special requirements for inert atmosphere or desiccation . This is in contrast to many sulfonyl chloride intermediates, which are highly moisture-sensitive and require storage under inert gas. The aniline derivative is more stable and easier to handle, reducing the risk of degradation during storage and improving laboratory safety.

Storage Stability
Supplier SDS
Cool, dry place; no inert atmosphere
Lower inventory risk and handling cost vs. moisture-sensitive sulfonyl chlorides
Based on vendor SDS; re-evaluate for long-term storage
Chemical Stability Inventory Management Safety

4-Bromo-3-(ethanesulfonyl)aniline: Application Scenarios


HDAC Inhibitor Analog Synthesis

The compound serves as a key intermediate for the synthesis of disubstituted aniline-based HDAC inhibitors, as described in patent literature [1]. Its bromo and sulfonyl substitution pattern is directly relevant to the pharmacophore, enabling the rapid construction of focused libraries for structure-activity relationship (SAR) studies.

Agrochemical Development: Herbicides & Fungicides

Sulfonylaniline derivatives are known to exhibit herbicidal and fungicidal activities. 4-Bromo-3-(ethanesulfonyl)aniline can be used as a building block to introduce sulfonamide or sulfone moieties into agrochemical leads, leveraging the bromo group for further diversification via cross-coupling.

Materials for Organic Electronics and Polymers

The bromo group allows for the incorporation of the 3-ethanesulfonylphenyl moiety into conjugated polymers or small-molecule organic semiconductors via palladium-catalyzed cross-coupling. The sulfonyl group can impart desirable electronic properties, such as electron deficiency or dipole moments, to the final material.

Bioconjugates and Activity-Based Probes

The aniline nitrogen can be functionalized with tags or linkers (e.g., biotin, fluorophores), while the sulfonyl group provides a handle for further conjugation or may serve as a warhead in covalent inhibitors. The bromo group can be used for late-stage diversification to optimize binding affinity.

Application
Selection Property
Validation Focus
HDAC inhibitor analog synthesis
Orthogonal functional handles for SAR exploration
Pharmacophore-driven library expansion (patent class)
Agrochemical building block
Sulfonamide/sulfone introduction via bromo cross-coupling
Herbicidal/fungicidal lead diversification
Organic electronics & polymers
Electron-deficient sulfonyl moiety for conjugated systems
Cross-coupling incorporation into π-conjugated materials
Activity-based probes & bioconjugates
Multifunctional scaffold with amine, sulfonyl, and bromo sites
Tag attachment and covalent warhead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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